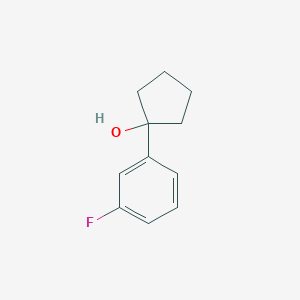
2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline is an organic compound that features a nitro group and a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline typically involves the nitration of aniline derivatives followed by the introduction of the piperidine moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are often employed.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine moiety may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A related compound with similar structural features but lacking the nitro group.
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with different substitution patterns.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A compound with a similar piperidine core but different functional groups.
Uniqueness
2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline is unique due to the presence of both the nitro group and the piperidine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
2-nitro-5-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H25N3O3/c1-15(2)9-12(10-16(3,4)18(15)5)22-11-6-7-14(19(20)21)13(17)8-11/h6-8,12H,9-10,17H2,1-5H3 |
InChI Key |
LFZVESCKFYLPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC2=CC(=C(C=C2)[N+](=O)[O-])N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


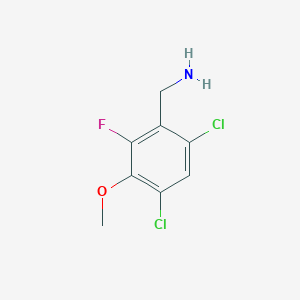




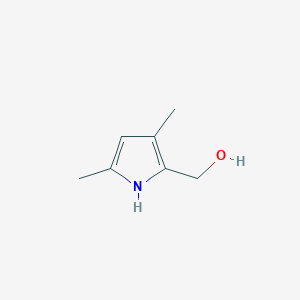
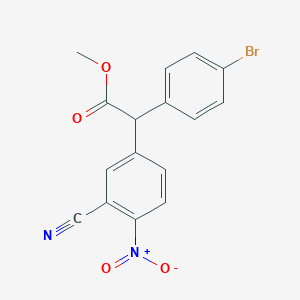
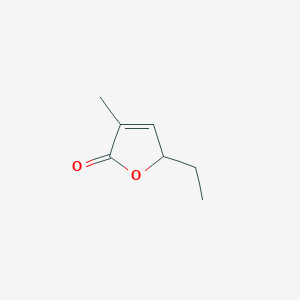
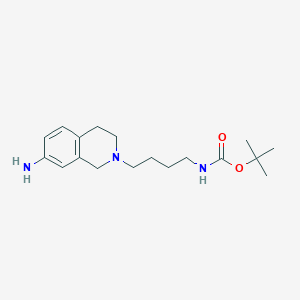
![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
